An In-Depth Technical Guide to 2-Methylquinoline-4,6-diamine: Structure, Properties, and Potential Applications
An In-Depth Technical Guide to 2-Methylquinoline-4,6-diamine: Structure, Properties, and Potential Applications
A Note on Nomenclature: The compound requested, "2-N-methylquinoline-2,6-diamine," is likely a misnomer as a stable N-methylamino group at the 2-position of the quinoline ring is chemically improbable. This guide will focus on the structurally related and well-documented compound, 2-Methylquinoline-4,6-diamine (CAS No. 5443-31-2), which is the plausible intended subject of inquiry.
Introduction
Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging applications in medicinal chemistry, materials science, and as versatile chemical intermediates.[1] Among these, diamino-substituted quinolines are of particular interest due to the presence of multiple reactive sites that allow for further functionalization and the potential for diverse biological activities. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-Methylquinoline-4,6-diamine, a key building block in the exploration of novel quinoline-based compounds.
Chemical Structure and Identification
2-Methylquinoline-4,6-diamine, also known as 4,6-diaminoquinaldine, possesses a quinoline core with a methyl group at the 2-position and amino groups at the 4- and 6-positions.[2]
Figure 2: Proposed two-step synthesis of 2-Methylquinoline-4,6-diamine.
Causality Behind Experimental Choices:
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Doebner-von Miller Reaction: This is a classic and reliable method for constructing the 2-methylquinoline scaffold. [3]Starting with 4-nitroaniline directs the cyclization to form the 6-nitro substituted quinoline. The 4-amino group is then introduced through a subsequent reaction.
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Reduction of Nitro Group: The conversion of the nitro group to an amino group is a standard and high-yielding transformation in organic synthesis. Common and effective reducing agents include tin(II) chloride in hydrochloric acid or catalytic hydrogenation with hydrogen gas and a palladium on carbon catalyst.
Experimental Protocol: Synthesis of 2-Methyl-6-nitroquinoline (Precursor)
This protocol is adapted from a literature procedure for a similar Doebner-von Miller reaction. [4] Step 1: Reaction Setup
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.5 g (11 mmol) of 4-nitroaniline in concentrated hydrochloric acid.
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Heat the mixture to reflux at 105 °C.
Step 2: Addition of Crotonaldehyde
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Slowly add 0.95 g (14 mmol) of crotonaldehyde dropwise to the refluxing solution over a period of 2 hours.
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After the addition is complete, continue to heat the reaction mixture for an additional hour.
Step 3: Work-up and Purification
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Cool the reaction mixture to room temperature.
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Carefully neutralize the mixture with an 11 N sodium hydroxide solution until a whitish-yellow precipitate forms. [4]3. Collect the precipitate by filtration and recrystallize from methanol to obtain 2-methyl-6-nitroquinoline. [4] Note: The subsequent steps to introduce the 4-amino group and then reduce the nitro group to form the final 2-Methylquinoline-4,6-diamine would require further specific reaction development and optimization.
Characterization
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the methyl group protons (a singlet), and the protons of the two amino groups (broad singlets). The chemical shifts of the aromatic protons would be influenced by the electron-donating amino groups.
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¹³C NMR: The carbon NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbons bearing the amino groups would be shifted upfield due to the electron-donating nature of the nitrogen atoms.
3.3.2. Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C₁₀H₁₁N₃. The fragmentation pattern would likely involve the loss of the methyl group and fragmentation of the quinoline ring.
3.3.3. Infrared (IR) Spectroscopy
The IR spectrum would provide information about the functional groups present. Key expected vibrational frequencies include:
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N-H stretching vibrations from the primary amino groups in the range of 3200-3500 cm⁻¹.
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C-H stretching vibrations from the aromatic ring and the methyl group around 2850-3100 cm⁻¹.
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C=C and C=N stretching vibrations of the quinoline ring in the 1450-1650 cm⁻¹ region.
Potential Applications in Drug Development
The quinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a wide range of biologically active compounds. [1]The presence of two amino groups on the 2-methylquinoline core of the title compound offers multiple avenues for derivatization, making it an attractive starting material for the synthesis of compound libraries for drug discovery.
Figure 3: Potential drug development pathways from 2-Methylquinoline-4,6-diamine.
Anticancer Activity
Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. The amino groups at the 4- and 6-positions of 2-Methylquinoline-4,6-diamine can be readily acylated, alkylated, or used as anchor points for the attachment of other pharmacophores to explore structure-activity relationships (SAR) for anticancer activity.
Antibacterial Activity
The quinolone and fluoroquinolone antibiotics are a major class of antibacterial agents that target bacterial DNA gyrase and topoisomerase IV. While 2-Methylquinoline-4,6-diamine itself is not a fluoroquinolone, its core structure can be modified to explore new classes of antibacterial compounds. The amino groups can be derivatized to improve cell permeability and target engagement.
Other Potential Therapeutic Areas
The versatility of the quinoline scaffold extends to a wide range of other therapeutic areas, including antimalarial, anti-inflammatory, and antiviral applications. The diamino substitution pattern of 2-Methylquinoline-4,6-diamine provides a unique platform for the design and synthesis of novel compounds to be screened against these and other diseases.
Safety and Handling
Based on aggregated GHS information, 2-Methylquinoline-4,6-diamine is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [2]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
2-Methylquinoline-4,6-diamine is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. While detailed experimental data for this specific compound is limited in the public domain, its synthesis can be approached through established methodologies in quinoline chemistry. The presence of multiple reactive sites on its structure makes it an ideal candidate for the generation of compound libraries for screening against a wide array of biological targets. Further research into the synthesis, characterization, and biological evaluation of derivatives of 2-Methylquinoline-4,6-diamine is warranted to fully explore its potential in drug discovery and development.
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